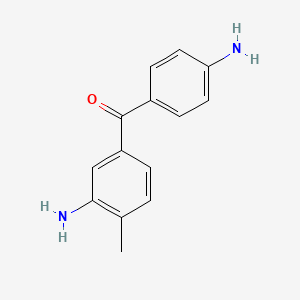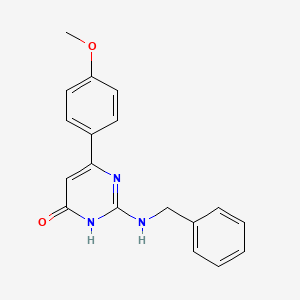![molecular formula C21H26N2O3 B6123570 N-(4-{[2-(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B6123570.png)
N-(4-{[2-(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{[2-(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)propanamide, also known as Compound A, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. In
Mécanisme D'action
N-(4-{[2-(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)propanamide A exerts its effects through the inhibition of the NF-κB signaling pathway, which is involved in the regulation of inflammation, cell survival, and cell proliferation. By inhibiting this pathway, N-(4-{[2-(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)propanamide A can reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
N-(4-{[2-(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)propanamide A has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells and protect neurons from oxidative stress-induced cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-{[2-(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)propanamide A in lab experiments is its specificity for the NF-κB signaling pathway, which allows for targeted inhibition of this pathway. However, one limitation is the lack of clinical data on the safety and efficacy of N-(4-{[2-(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)propanamide A in humans, which may limit its potential therapeutic applications.
Orientations Futures
For research on N-(4-{[2-(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)propanamide A could include further preclinical studies to investigate its potential therapeutic applications in various diseases, as well as clinical trials to evaluate its safety and efficacy in humans. Additionally, research could focus on developing more efficient synthesis methods for N-(4-{[2-(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)propanamide A and identifying potential analogs with improved pharmacological properties.
Méthodes De Synthèse
N-(4-{[2-(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)propanamide A is synthesized through a multi-step process involving the reaction of 2-isopropyl-5-methylphenol with acetyl chloride to produce 2-(2-isopropyl-5-methylphenoxy)acetic acid. This is followed by the reaction of the acid with thionyl chloride to produce the corresponding acid chloride. The acid chloride is then reacted with 4-aminophenylpropanamide to produce N-(4-{[2-(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)propanamide A.
Applications De Recherche Scientifique
N-(4-{[2-(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)propanamide A has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit anti-inflammatory, anti-tumor, and neuroprotective effects in preclinical studies.
Propriétés
IUPAC Name |
N-[4-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-5-20(24)22-16-7-9-17(10-8-16)23-21(25)13-26-19-12-15(4)6-11-18(19)14(2)3/h6-12,14H,5,13H2,1-4H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVGHLZYUYDFOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)COC2=C(C=CC(=C2)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6025085 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-bromophenyl)-5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B6123494.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B6123508.png)
![1-(cyclohexylmethyl)-3-hydroxy-3-[(isopropylamino)methyl]-2-piperidinone](/img/structure/B6123509.png)
![5-{4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}-6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B6123517.png)
![methyl 2-[(3-isopropoxybenzoyl)amino]-5-propyl-3-thiophenecarboxylate](/img/structure/B6123519.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-3-(2-pyridinyl)propanamide](/img/structure/B6123521.png)

![1-(4-chlorophenyl)-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6123553.png)
![N-(3,4-dimethylphenyl)-N''-(6-{[(4-methylphenyl)thio]methyl}-4-oxo-1,4-dihydro-2-pyrimidinyl)guanidine](/img/structure/B6123563.png)
![methyl (1-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B6123564.png)
![1-(4-ethyl-1-piperazinyl)-3-[3-(4-morpholinylmethyl)phenoxy]-2-propanol](/img/structure/B6123586.png)

![N-{4-[(3-{[(4-methylphenyl)sulfonyl]amino}-2-quinoxalinyl)amino]phenyl}acetamide](/img/structure/B6123613.png)